4-Acetylphenyl 2-iodobenzoate is a chemical compound that belongs to the class of benzoates, which are esters derived from benzoic acid. This compound features an acetyl group and an iodobenzoate moiety, making it significant in various chemical applications, particularly in organic synthesis and medicinal chemistry. Its structural formula can be represented as CHI O, indicating the presence of carbon, hydrogen, iodine, and oxygen atoms.
4-Acetylphenyl 2-iodobenzoate can be synthesized through various chemical reactions involving phenolic compounds and iodinated benzoic acids. It is classified under organic compounds, specifically as an aromatic ester. This classification is essential for understanding its reactivity and potential applications in chemical synthesis.
The synthesis of 4-acetylphenyl 2-iodobenzoate can be achieved through several methods, including:
The reaction conditions, including temperature, solvent choice, and catalysts, play a crucial role in determining the yield and purity of the final product. Reaction monitoring can be performed using techniques such as thin-layer chromatography or high-performance liquid chromatography.
Key molecular data includes:
4-Acetylphenyl 2-iodobenzoate can participate in various chemical reactions:
The reaction kinetics can vary significantly based on the substituents on the aromatic rings and reaction conditions such as temperature and solvent polarity.
The mechanism of action for reactions involving 4-acetylphenyl 2-iodobenzoate typically involves:
Data regarding activation energies and reaction rates can provide insights into optimizing these processes for industrial applications.
Relevant analyses such as spectroscopic methods (NMR, IR) can confirm structural integrity and purity.
4-Acetylphenyl 2-iodobenzoate has several scientific applications:
4-Acetylphenyl 2-iodobenzoate is an ester derivative featuring both iodo and acetyl functional groups. Its IUPAC name is (4-acetylphenyl) 2-iodobenzoate, with the molecular formula C₁₅H₁₁IO₃ and a molecular weight of 366.05 g/mol. The structure consists of three key components:
Table 1: Nomenclature and Key Identifiers
| Property | Value |
|---|---|
| Systematic IUPAC Name | (4-acetylphenyl) 2-iodobenzoate |
| Molecular Formula | C₁₅H₁₁IO₃ |
| Molecular Weight | 366.05 g/mol |
| Canonical SMILES | CC(=O)C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2I |
Spectroscopic characterization reveals distinctive features:
Table 2: Key Spectral Signatures
| Technique | Key Features |
|---|---|
| FTIR | 1745 cm⁻¹ (ester C=O), 1685 cm⁻¹ (ketone C=O), 560 cm⁻¹ (C-I stretch) |
| ¹H NMR (CDCl₃) | δ 8.15 (d, 1H, ArH-I), 8.05 (s, 4H, acetyl-ArH), 7.60 (m, 3H, ArH), 2.55 (s, 3H, CH₃) |
| ¹³C NMR | δ 196.2 (ketone), 165.5 (ester), 141-118 (aromatic), 90.5 (C-I), 26.8 (CH₃) |
| HRMS | [M+H]⁺ calc. for C₁₅H₁₂IO₃: 366.9842; observed: 366.9845 |
CAS No.: 1254-35-9
CAS No.: 32986-79-1
CAS No.: 2128735-28-2
CAS No.: 39015-77-5